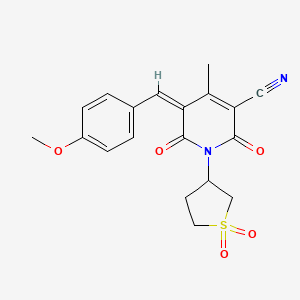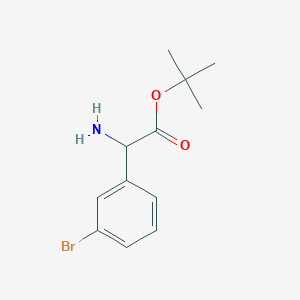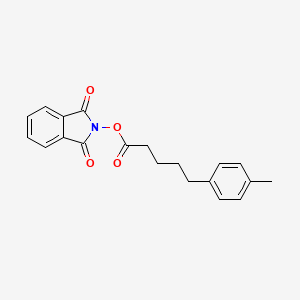
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiolane ring: This can be achieved through the reaction of a suitable diene with sulfur dioxide under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl aldehyde, which reacts with the intermediate compound formed in the previous step.
Formation of the tetrahydropyridine ring: This is typically achieved through a cyclization reaction involving a suitable nitrile and a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-chlorophenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H18N2O5S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O5S/c1-12-16(9-13-3-5-15(26-2)6-4-13)18(22)21(19(23)17(12)10-20)14-7-8-27(24,25)11-14/h3-6,9,14H,7-8,11H2,1-2H3/b16-9- |
Clave InChI |
VNDFNMZVHFKIJC-SXGWCWSVSA-N |
SMILES isomérico |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)



![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)

![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)

![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)

![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
